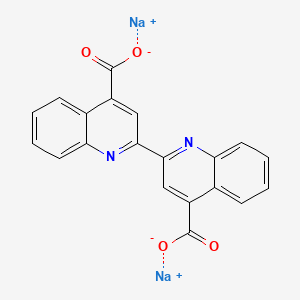
DPP-4 inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipeptidyl peptidase-4 inhibitor 1 is a compound that belongs to a class of oral hypoglycemic agents used to treat type 2 diabetes mellitus. These inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, dipeptidyl peptidase-4 inhibitors help to increase the levels of these hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipeptidyl peptidase-4 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 inhibitor, involves the following steps:
- Formation of a triazolopyrazine intermediate through a series of chemical reactions.
- Coupling of the intermediate with a suitable amine to form the final product .
The reaction conditions for these steps often involve the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of dipeptidyl peptidase-4 inhibitors involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions
Dipeptidyl peptidase-4 inhibitors undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the use of specific solvents .
Major Products
The major products formed from these reactions depend on the specific dipeptidyl peptidase-4 inhibitor being synthesized. For example, oxidation of certain intermediates can lead to the formation of key functional groups necessary for the inhibitor’s activity .
科学的研究の応用
Dipeptidyl peptidase-4 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for their role in regulating glucose metabolism and insulin secretion.
Medicine: Widely used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of new therapeutic agents and drug formulations
作用機序
The mechanism of action of dipeptidyl peptidase-4 inhibitors involves the inhibition of the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones. By blocking this enzyme, the inhibitors increase the levels of active glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, leading to enhanced insulin secretion and reduced glucagon secretion. This results in lower blood glucose levels .
類似化合物との比較
Dipeptidyl peptidase-4 inhibitors are often compared with other classes of antidiabetic agents, such as glucagon-like peptide-1 receptor agonists and sodium-glucose co-transporter-2 inhibitors. While all these agents aim to improve glycemic control, dipeptidyl peptidase-4 inhibitors are unique in their mechanism of action and their ability to be administered orally without causing significant hypoglycemia .
List of Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
These compounds share a similar mechanism of action but may differ in their pharmacokinetic profiles, side effects, and clinical efficacy.
特性
分子式 |
C21H15F3N2O2 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
(2S,3R)-2-amino-9-methoxy-3-(2,4,5-trifluorophenyl)-2,3-dihydro-1H-benzo[f]chromene-8-carbonitrile |
InChI |
InChI=1S/C21H15F3N2O2/c1-27-20-7-12-10(4-11(20)9-25)2-3-19-13(12)6-18(26)21(28-19)14-5-16(23)17(24)8-15(14)22/h2-5,7-8,18,21H,6,26H2,1H3/t18-,21+/m0/s1 |
InChIキー |
OGGAKUIGELBYAA-GHTZIAJQSA-N |
異性体SMILES |
COC1=C(C=C2C=CC3=C(C2=C1)C[C@@H]([C@H](O3)C4=CC(=C(C=C4F)F)F)N)C#N |
正規SMILES |
COC1=C(C=C2C=CC3=C(C2=C1)CC(C(O3)C4=CC(=C(C=C4F)F)F)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


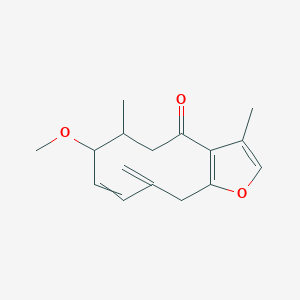
amine](/img/structure/B12432057.png)
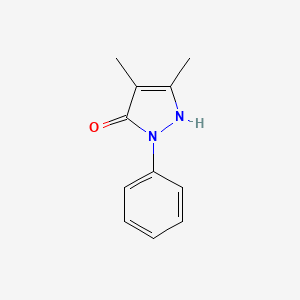


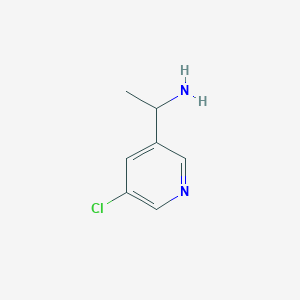


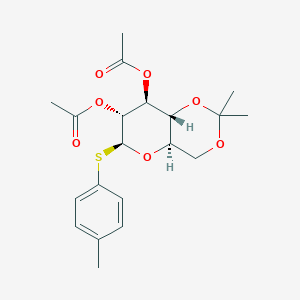

![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
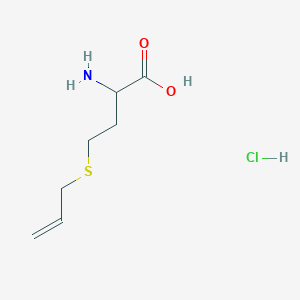
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
